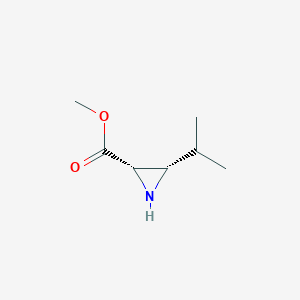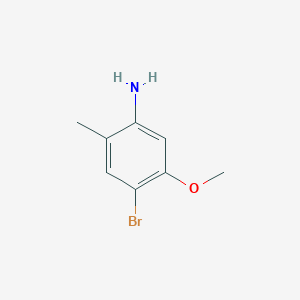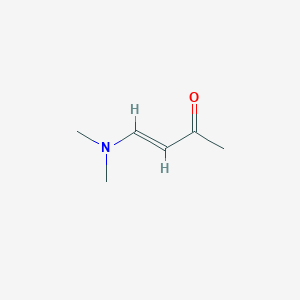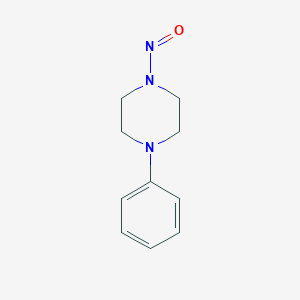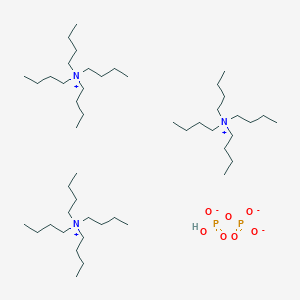
Tris(tetrabutylammonium) hydrogen pyrophosphate
Übersicht
Beschreibung
Tris(tetrabutylammonium) hydrogen pyrophosphate is a chemical compound with the linear formula [(CH3CH2CH2CH2)4N+]3[O=P(O-)2OP(=O)(O-)OH] and a molecular weight of 902.34 . It is a reagent used for pyrophosphorylation, reactions involving isoprenoid derivatives, and the pyrophosphorylation and triphosphorylation of nucleosides .
Molecular Structure Analysis
The molecular structure of Tris(tetrabutylammonium) hydrogen pyrophosphate is represented by the SMILES stringOP([O-])(=O)OP([O-])([O-])=O.CCCCN+(CCCC)CCCC.CCCCN+(CCCC)CCCC.CCCCN+(CCCC)CCCC . Chemical Reactions Analysis
Tris(tetrabutylammonium) hydrogen pyrophosphate is used as a reagent for pyrophosphorylation, reactions involving isoprenoid derivatives, and the pyrophosphorylation and triphosphorylation of nucleosides .Physical And Chemical Properties Analysis
Tris(tetrabutylammonium) hydrogen pyrophosphate is a crystalline substance with an assay of ≥97.0% (calculated on dry substance, T). It has impurities of ≤8% water and should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
NMR Studies and Conformation Analysis
Tris(tetrabutylammonium)hydrogen pyrophosphate (HPP) has been extensively studied using 31P NMR spectroscopy in both solution and solid states. These studies help in understanding its structural characteristics and conformational behaviors. For instance, a study by Sanz et al. (2015) demonstrated that contrary to previous reports, 31P NMR spectra of HPP in solution show a single band that broadens considerably at lower temperatures without reaching coalescence. This research contributes to the understanding of HPP's behavior under various conditions (Sanz, D., Claramunt, R., Alkorta, I., & Elguero, J., 2015).
Receptor for Pyrophosphate Anions
In the field of supramolecular chemistry, tris(tetrabutylammonium) hydrogen pyrophosphate acts as a receptor for pyrophosphate anions. Sessler et al. (2010) discovered that a pyrrolyl-based triazolophane with CH and NH donor groups exhibited a strong selectivity for pyrophosphate anions in chloroform solution. This finding is significant for the development of selective sensors and receptors in analytical chemistry (Sessler, J., Cai, J., Gong, H., Yang, X., Arambula, J., & Hay, B., 2010).
Ion-Selective Membrane Electrodes
Another application of tris(tetrabutylammonium) hydrogen pyrophosphate is in the development of ion-selective membrane electrodes. Katsu et al. (1997) found that phosphate esters like tris(2-ethylhexyl) phosphate can be used as neutral carriers in the construction of organic ammonium ion-selective electrodes. This research is crucial in the field of electrochemical sensors and analytical applications (Katsu, T., Xu, D., Tsuji, K., & Nagamatsu, T., 1997).
Applications in Organic Synthesis
Tris(tetrabutylammonium) hydrogen pyrophosphate is also instrumental in organic synthesis. For example, Korhonen et al. (2015) used Tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate (PPN pyrophosphate) in the SN2 displacements of the tosylate ion from 5’-tosylnucleosides to produce nucleoside-5’-diphosphates. This method demonstrates its utility in nucleotide synthesis and purification (Korhonen, H. J., Bolt, H. L., & Hodgson, D. R. W., 2015).
Reducing Agent in Chemical Reactions
In chemical reactions, tris(tetrabutylammonium) hydrogen pyrophosphate acts as a reducing agent. Cervilla et al. (2001) studied its role in reducing tris(benzene-1,2-dithiolate)molybdenum(VI) to Mo(V) and Mo(IV) complexes in dry tetrahydrofuran solution. This research contributes to our understanding of redox reactions in inorganic chemistry (Cervilla, A., Pérez-Pla, F., & Llopis, E., 2001).
Safety And Hazards
Tris(tetrabutylammonium) hydrogen pyrophosphate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. The safety information pictograms indicate that it is a warning (GHS07). Precautionary statements include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
Eigenschaften
IUPAC Name |
[hydroxy(oxido)phosphoryl] phosphate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C16H36N.H4O7P2/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h3*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q3*+1;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTUFQKYWWLCLC-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H109N3O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
902.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(tetrabutylammonium) hydrogen pyrophosphate | |
CAS RN |
76947-02-9 | |
| Record name | Tris(tetrabutylammonium) hydrogen pyrophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)
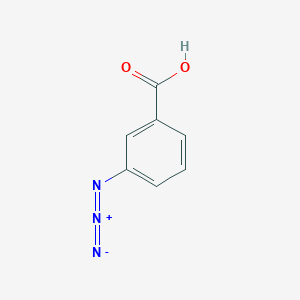
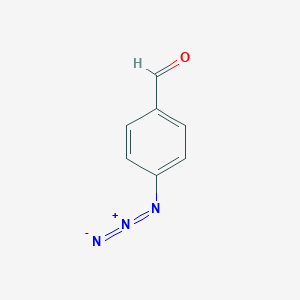
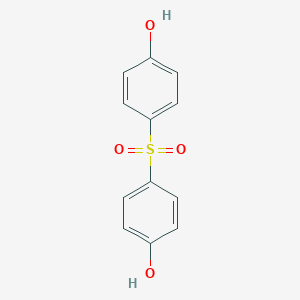

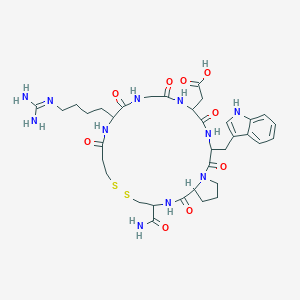
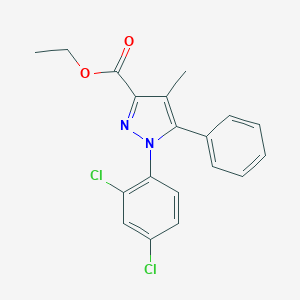
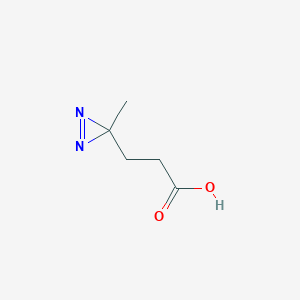
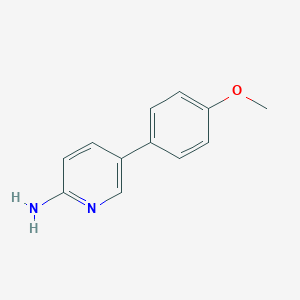
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)
